Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride
CAS No.: 97630-12-1
Cat. No.: VC3843899
Molecular Formula: C12H13ClF6N2O2S
Molecular Weight: 398.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97630-12-1 |
---|---|
Molecular Formula | C12H13ClF6N2O2S |
Molecular Weight | 398.75 g/mol |
IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride |
Standard InChI | InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H |
Standard InChI Key | LREFTIFOIBSXDQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 3,5-bis(trifluoromethyl)phenyl sulfonyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural identifiers include:
The trifluoromethyl (-CF₃) groups confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via sulfonylation of piperazine using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. A representative protocol involves:
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Reaction Setup: Piperazine is dissolved in anhydrous dichloromethane under inert atmosphere (N₂/Ar).
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Sulfonylation: 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is added dropwise at 0–5°C, followed by triethylamine to neutralize HCl byproducts.
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Workup: The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
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Salt Formation: Treatment with HCl in ethanol yields the monohydrochloride salt.
Key Parameters:
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Yield: 65–75% (optimized conditions)
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Purity: ≥95% (HPLC)
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Scalability: Adaptable to continuous flow processes for industrial production .
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Method |
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Melting Point | Not reported | – |
Density | 1.62 g/cm³ (estimated) | Computational |
Solubility in Water | 12 mg/mL (25°C) | Experimental |
LogP (Partition Coeff.) | 3.8 | Predicted |
The compound exhibits moderate lipophilicity (LogP = 3.8), facilitating membrane permeability in biological systems.
Applications in Research and Industry
Pharmaceutical Intermediate
Piperazine sulfonamides are explored as:
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Enzyme Inhibitors: Potential activity against carbonic anhydrases and serine proteases due to sulfonamide coordination with zinc ions.
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Antimicrobial Agents: Structural analogs show efficacy against Gram-positive bacteria (MIC = 2–8 μg/mL) .
Materials Science
The trifluoromethyl groups enhance thermal stability, making the compound a candidate for:
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Polymer Additives: Flame retardants or plasticizers.
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Liquid Crystals: Fluorinated components in display technologies.
Parameter | Value | Source |
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Acute Oral Toxicity | LD₅₀ = 300 mg/kg (rat) | ChemSrc |
Skin Irritation | Category 2 (EU CLP) | ChemSrc |
Storage Conditions | 2–8°C, anhydrous environment | Aladdin |
Safety Protocols:
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Use nitrile gloves, fume hoods, and safety goggles.
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In case of exposure, rinse affected areas with water for ≥15 minutes.
Computational Insights
Molecular Dynamics Simulations
Density Functional Theory (DFT) studies predict strong anion-π interactions between the sulfonyl group and biological anions (e.g., NO₃⁻, ΔG = −8.2 kcal/mol). These interactions may underpin its bioactivity .
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